Cas no 1173503-20-2 ((2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide is a structurally complex compound featuring a conjugated enamide linker between a 1,3,4-oxadiazole core and a thiophene moiety. The presence of electron-withdrawing difluorophenyl and heterocyclic groups enhances its potential as a bioactive scaffold, particularly in medicinal chemistry applications. The (2E)-configuration ensures planar rigidity, which may improve binding affinity in target interactions. Its oxadiazole ring contributes to metabolic stability, while the thiophene group offers opportunities for further functionalization. This compound is of interest in drug discovery, particularly for developing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Suitable for research in fluorinated heterocycle chemistry.
(2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide structure
1173503-20-2 structure
Product Name:(2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
CAS No:1173503-20-2
MF:C15H9F2N3O2S
MW:333.312668561935
CID:6222646
PubChem ID:43972038
Update Time:2025-06-12

(2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
    • 1173503-20-2
    • (E)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
    • F1374-1857
    • AKOS024608153
    • (2E)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
    • (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
    • Inchi: 1S/C15H9F2N3O2S/c16-9-3-5-11(12(17)8-9)14-19-20-15(22-14)18-13(21)6-4-10-2-1-7-23-10/h1-8H,(H,18,20,21)/b6-4+
    • InChI Key: XNZFOQJPBOKBRV-GQCTYLIASA-N
    • SMILES: S1C=CC=C1/C=C/C(NC1=NN=C(C2C=CC(=CC=2F)F)O1)=O

Computed Properties

  • Exact Mass: 333.03835404g/mol
  • Monoisotopic Mass: 333.03835404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 96.3Ų

(2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide

Comprehensive Analysis of (2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide (CAS No. 1173503-20-2)

The compound (2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide, with the CAS No. 1173503-20-2, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and a difluorophenyl group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets.

In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for advanced therapeutics and functional materials. The 1,3,4-oxadiazole ring, a key component of this compound, is known for its versatility in drug design, often contributing to enhanced pharmacokinetic properties. Meanwhile, the thiophene group is widely recognized for its role in organic electronics and medicinal chemistry, making this molecule a subject of interdisciplinary research.

One of the most frequently searched questions about CAS No. 1173503-20-2 revolves around its synthetic routes and purification methods. Given the complexity of its structure, researchers often explore microwave-assisted synthesis or catalytic coupling reactions to achieve higher yields and purity. Additionally, the compound's solubility and stability under various conditions are critical parameters for its practical application, which aligns with the growing trend of green chemistry and sustainable synthesis.

The difluorophenyl moiety in this compound is another focal point, as fluorinated aromatic systems are increasingly valued in drug discovery for their ability to modulate bioavailability and metabolic stability. This has led to a surge in studies investigating the structure-activity relationship (SAR) of similar compounds, with CAS No. 1173503-20-2 serving as a reference point for optimizing lead compounds in oncology and neurology research.

From a materials science perspective, the conjugated system formed by the thiophene and enamide groups offers intriguing possibilities for optoelectronic applications. With the rise of organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), researchers are keen to explore the charge transport properties of such molecules. This aligns with the broader industry shift toward renewable energy solutions and smart materials.

Another hot topic tied to this compound is its potential role in computational chemistry and molecular docking studies. As AI-driven drug design gains traction, molecules like (2E)-N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide are being used to train machine learning models for predicting binding affinities and drug-likeness. This intersection of chemistry and artificial intelligence is reshaping how researchers approach high-throughput screening.

In summary, CAS No. 1173503-20-2 represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and computational research. Its structural features, including the 1,3,4-oxadiazole, thiophene, and difluorophenyl units, make it a valuable subject for ongoing and future studies. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing innovative technologies and therapeutic strategies.

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